molecular formula C16H12ClN3O2S B2935768 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895488-12-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Cat. No.: B2935768
CAS No.: 895488-12-7
M. Wt: 345.8
InChI Key: OYHHHZVEIWWONS-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . The structure exhibits intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The reactions can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, apoptosis. Additionally, this compound has been found to induce reactive oxygen species (ROS) production, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and ROS production. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. Furthermore, this compound has been shown to possess significant antioxidant activity, which may contribute to its potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide exhibits several advantages for lab experiments, including its high potency and selectivity towards cancer cells, making it a potential candidate for the development of novel anticancer agents. Additionally, its broad-spectrum antimicrobial activity makes it a potential candidate for the development of novel antimicrobial agents. However, the limitations of this compound include its poor solubility in water, which may hinder its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, which may enhance its efficacy and reduce its toxicity. Additionally, the development of novel drug delivery systems may enhance the bioavailability and targeted delivery of this compound to specific tissues and cells. Furthermore, the investigation of the synergistic effects of this compound with other anticancer agents may lead to the development of more effective combination therapies. Finally, the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may provide new avenues for its development.
In conclusion, this compound is a promising chemical compound that exhibits significant potential for the development of novel anticancer and antimicrobial agents. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Additionally, there are several future directions for the research and development of this compound, which may lead to the development of more effective and targeted therapies for various diseases.

Synthesis Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide involves the reaction of 2-phenylsulfanylacetic acid with thionyl chloride to form 2-phenylsulfanylacetyl chloride, which is then reacted with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine to yield this compound. The purity of the compound is ensured through recrystallization using ethanol.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHHHZVEIWWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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